molecular formula C9H9F3N2 B7453871 5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine

5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine

Cat. No.: B7453871
M. Wt: 202.18 g/mol
InChI Key: WREMDJBKVSOLJL-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

5-[1-(Trifluoromethyl)cyclopropyl]pyridin-2-amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, often improving their potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

The compound features a pyridine ring substituted with a trifluoromethyl-cyclopropyl moiety. The trifluoromethyl group is recognized for its ability to influence the lipophilicity and electronic properties of the molecule, which can significantly affect biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains, including E. coli and S. aureus. In comparative studies, the minimum inhibitory concentration (MIC) values were found to be in the range of 40-50 µg/mL against these pathogens, demonstrating significant antibacterial potential .

Anticancer Activity

The anticancer properties of trifluoromethyl-substituted compounds have been extensively studied. For example, certain derivatives have displayed IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and prostate cancer. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to act as an inhibitor of specific enzymes. For instance, structure-activity relationship (SAR) studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. Inhibition assays revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Interaction with Biological Targets

The trifluoromethyl group enhances binding affinity to various biological targets due to its unique electronic characteristics. Studies using molecular docking simulations have suggested that this compound can effectively bind to active sites of target proteins, potentially altering their function and leading to desired therapeutic effects .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of similar pyridine derivatives on human leukemia cell lines. Results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 < 5 µM), suggesting a promising avenue for cancer therapy development .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa. The study reported inhibition zones comparable to standard antibiotics, reinforcing the potential use of these compounds in treating resistant infections .

Data Summary

Activity Type Tested Compounds Target Organisms/Cells IC50/MIC Values
AntibacterialTrifluoromethyl derivativesE. coli, S. aureusMIC: 40-50 µg/mL
AnticancerPyridine derivativesBreast cancer cell linesIC50: 3-14 µM
Enzyme InhibitionSimilar pyridine derivativesCOX enzymesIC50: comparable to celecoxib

Properties

IUPAC Name

5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREMDJBKVSOLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.